molecular formula C6H2BrClN2O2S B14844776 2-Bromo-6-cyanopyridine-4-sulfonyl chloride

2-Bromo-6-cyanopyridine-4-sulfonyl chloride

Cat. No.: B14844776
M. Wt: 281.52 g/mol
InChI Key: DWYCDEYFNUXZQI-UHFFFAOYSA-N
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Description

2-Bromo-6-cyanopyridine-4-sulfonyl chloride is an organic compound with the molecular formula C6H2BrClN2O2S and a molecular weight of 281.51 g/mol . This compound is characterized by the presence of bromine, cyanide, and sulfonyl chloride functional groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-cyanopyridine-4-sulfonyl chloride typically involves the bromination of 6-cyanopyridine followed by sulfonylation. The reaction conditions often include the use of bromine or a brominating agent and a sulfonyl chloride source under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyanopyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Bromo-6-cyanopyridine-4-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyanopyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The bromine and sulfonyl chloride groups are key reactive sites that participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-cyanopyridine-4-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its combination of functional groups allows for a wide range of chemical transformations and applications .

Properties

Molecular Formula

C6H2BrClN2O2S

Molecular Weight

281.52 g/mol

IUPAC Name

2-bromo-6-cyanopyridine-4-sulfonyl chloride

InChI

InChI=1S/C6H2BrClN2O2S/c7-6-2-5(13(8,11)12)1-4(3-9)10-6/h1-2H

InChI Key

DWYCDEYFNUXZQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)Br)S(=O)(=O)Cl

Origin of Product

United States

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